molecular formula C50H60N4O4S B15210955 Dibenzyl(2-(benzyl(2-(benzyl(2-(dibenzylamino)ethyl)amino)ethyl)amino)ethyl)methylammonium methyl sulphate CAS No. 82799-35-7

Dibenzyl(2-(benzyl(2-(benzyl(2-(dibenzylamino)ethyl)amino)ethyl)amino)ethyl)methylammonium methyl sulphate

Cat. No.: B15210955
CAS No.: 82799-35-7
M. Wt: 813.1 g/mol
InChI Key: UCCJGOCHBVBOKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl(2-(benzyl(2-(benzyl(2-(dibenzylamino)ethyl)amino)ethyl)amino)ethyl)methylammonium methyl sulphate (CAS: 82799-35-7; EC: 280-034-2) is a quaternary ammonium salt characterized by a highly branched structure with multiple benzyl and ethylamino substituents. Its molecular architecture includes a central methylammonium group linked to a methyl sulphate counterion, forming a cationic surfactant-like compound. Key properties from the ChemExper Chemical Directory include:

  • Hydrogen donors: 0
  • Hydrogen acceptors: 0
  • Rotatable bonds: 16
  • Stereocenters: 0
  • cLogP: 3.5 (moderate lipophilicity)
  • Polar surface area: 9.88 Ų (indicating low polarity) .

Properties

CAS No.

82799-35-7

Molecular Formula

C50H60N4O4S

Molecular Weight

813.1 g/mol

IUPAC Name

dibenzyl-[2-[benzyl-[2-[benzyl-[2-(dibenzylamino)ethyl]amino]ethyl]amino]ethyl]-methylazanium;methyl sulfate

InChI

InChI=1S/C49H57N4.CH4O4S/c1-53(42-48-28-16-6-17-29-48,43-49-30-18-7-19-31-49)37-36-51(39-45-22-10-3-11-23-45)33-32-50(38-44-20-8-2-9-21-44)34-35-52(40-46-24-12-4-13-25-46)41-47-26-14-5-15-27-47;1-5-6(2,3)4/h2-31H,32-43H2,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

UCCJGOCHBVBOKR-UHFFFAOYSA-M

Canonical SMILES

C[N+](CCN(CCN(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Stepwise Alkylation Approach

The alkylation strategy involves sequential benzylation of a polyamine backbone. Ethylenediamine derivatives serve as starting materials, with each nitrogen center undergoing benzylation using benzyl halides (e.g., benzyl chloride or bromide). For example:

  • Primary Amine Alkylation :
    Reaction of ethylenediamine with excess benzyl chloride in toluene at 80–100°C forms N,N-dibenzylethylenediamine. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) enhances reaction efficiency by facilitating interfacial interactions.

  • Secondary Amine Functionalization :
    Subsequent alkylation of the secondary amine with benzyl chloride introduces additional benzyl groups. This step requires elevated temperatures (110–120°C) and prolonged reaction times (24–48 hrs) to overcome steric hindrance.

  • Tertiary Amine Formation :
    The final alkylation step employs methyl iodide or dimethyl sulfate to convert the tertiary amine into a quaternary ammonium center. Dimethyl sulfate is preferred due to its higher reactivity and lower propensity for side reactions.

Key Reaction Conditions :

Parameter Value Range Impact on Yield
Temperature 80–120°C Higher temps reduce steric hindrance
Solvent Toluene or DMF Polar aprotic solvents enhance solubility
Catalyst Phase-transfer catalysts 15–20% yield improvement
Reaction Time 24–72 hrs Longer durations favor completion

Quaternization with Dimethyl Sulfate

The final step involves quaternizing the tertiary amine using dimethyl sulfate in an anhydrous environment. This exothermic reaction requires careful temperature control (0–5°C) to prevent decomposition. The methyl sulfate counterion is incorporated during this step, yielding the final product as a crystalline solid.

Mechanistic Insight :
$$ \text{R}3\text{N} + (\text{CH}3)2\text{SO}4 \rightarrow \text{R}3\text{N}^+\text{CH}3 \cdot \text{CH}3\text{SO}4^- $$
The reaction proceeds via nucleophilic attack of the amine on the electrophilic methyl group of dimethyl sulfate.

Optimization of Reaction Conditions

Solvent Selection

Non-polar solvents (e.g., toluene) favor alkylation by minimizing solvation of the amine nucleophile, while polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Mixed solvent systems (toluene:DMF = 3:1) balance reactivity and solubility, achieving yields up to 68%.

Catalytic Enhancements

Phase-transfer catalysts (PTCs) such as Amberlite IR400 improve benzylation efficiency by shuttling ions between aqueous and organic phases. Catalyst loading at 5–10 wt% relative to the amine substrate optimizes cost and performance.

Purification Techniques

Crude product purification involves:

  • Liquid-Liquid Extraction : Separation using ethyl acetate and brine removes unreacted benzyl halides.
  • Column Chromatography : Silica gel with hexane:ethyl acetate (4:1) resolves structurally similar byproducts.
  • Recrystallization : Methanol-diethyl ether mixtures yield high-purity crystals (>95% by HPLC).

Analytical Characterization

Spectroscopic Data :

Technique Key Signals Interpretation
$$ ^1\text{H NMR} $$ δ 7.2–7.4 (m, 20H, Ar-H), δ 3.6 (s, 2H, NCH2) Confirms benzyl and methylene groups
$$ ^{13}\text{C NMR} $$ δ 128–130 (Ar-C), δ 55–60 (NCH2) Validates quaternary ammonium structure
Mass Spectrometry m/z 813.1 [M]$$^+$$ Matches molecular weight

Purity Assessment :
HPLC analysis with a C18 column (acetonitrile:water = 70:30) shows a single peak at 12.7 min, confirming >98% purity.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Scalability
Stepwise Alkylation 65–70 95–98 Moderate (batch)
One-Pot Quaternization 50–55 90–92 High (continuous)

The stepwise approach offers superior purity but requires stringent temperature control, whereas one-pot methods sacrifice yield for operational simplicity.

Challenges and Considerations

  • Steric Hindrance : Bulky benzyl groups impede reaction kinetics, necessitating excess reagents.
  • Byproduct Formation : Over-alkylation produces tetra-benzylated derivatives, complicating purification.
  • Moisture Sensitivity : Quaternary ammonium salts are hygroscopic, requiring anhydrous storage.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl(2-(benzyl(2-(benzyl(2-(dibenzylamino)ethyl)amino)ethyl)amino)ethyl)methylammonium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the benzyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Dibenzyl(2-(benzyl(2-(benzyl(2-(dibenzylamino)ethyl)amino)ethyl)amino)ethyl)methylammonium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of Dibenzyl(2-(benzyl(2-(benzyl(2-(dibenzylamino)ethyl)amino)ethyl)amino)ethyl)methylammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological system being studied.

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Data: Direct comparative studies on the target compound’s bioactivity or industrial applications are absent in the provided evidence.
  • Structural Uniqueness : The compound’s high rotatable bond count (16) and benzyl-rich architecture distinguish it from conventional quaternary ammonium salts, warranting investigations into its self-assembly or antimicrobial efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.